Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure was determined in the study referenced below. [] The paper primarily focuses on the crystallographic parameters of the molecule.
Relevance: This compound shares a similar core structure with (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone. Both compounds feature a central piperidine or piperazine ring linked to a pyrimidine ring, which in turn is connected to a five-membered heterocycle through a methanone bridge. This structural similarity suggests they could belong to the same broader chemical class and potentially share similar biological activities.
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), showing selectivity for ENT2 over ENT1. [] Structure-activity relationship studies revealed that modifications to specific moieties of FPMINT influence its inhibitory activity on ENT1 and ENT2.
Relevance: Although structurally distinct from (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, FPMINT highlights the importance of structural variations on biological activity. The study's findings on the impact of substitutions on FPMINT's activity provide valuable insights for understanding the structure-activity relationships of similar compounds, including the target compound.
3. methanone
Compound Description: This compound is a derivative of a series of compounds with varied substitutions at a specific position. [] The study highlights the lack of structural relationships between this compound and its 4-methyl- and 4-chloro-substituted analogues, despite close structural similarity.
Relevance: This compound's inclusion underscores the significant impact even small structural modifications can have on a molecule's overall conformation and crystal packing. This knowledge is crucial when analyzing potential related compounds to **(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone).
Compound Description: This compound is a novel biologically active agent based on a 1,3,4-oxadiazole scaffold. [] The study focuses on its crystal structure and the intermolecular interactions observed in the solid state.
Relevance: While not directly analogous in structure to (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone), this compound offers insights into the potential for incorporating similar structural elements into biologically active molecules. The presence of the thiophene ring and piperazine moiety, also found in the target compound, suggests potential shared pharmacophoric features.
Compound Description: WAY-207024 is a potent gonadotropin-releasing hormone receptor (GnRH-R) antagonist discovered through modifications to a lead compound with poor solubility. [] The structural modifications aimed to improve the pharmaceutical properties while maintaining GnRH antagonist activity.
Relevance: Although structurally different from (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone), the development of WAY-207024 highlights the importance of considering both biological activity and pharmaceutical properties during drug discovery. The successful optimization of WAY-207024 demonstrates the potential for developing structurally related compounds with improved drug-likeness.
Compound Description: This paper describes the crystal structure of the title compound, focusing on its crystallographic parameters and molecular conformation. [] The study provides insights into the solid-state arrangement of the molecule.
Relevance: This compound shares the piperazine moiety with (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone). Comparing their structures can help elucidate the role of the piperazine ring in their respective biological activities and potential interactions with biological targets.
Compound Description: This compound is described as an inhibitor of mast cell tryptase. [] The patent highlights its potential use in treating physiological conditions where tryptase inhibition is beneficial.
Relevance: This compound is structurally related to (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone), both featuring a thiophene ring linked to a piperidine or piperazine ring through a methanone bridge. This shared structural motif suggests potential similarities in their binding interactions and biological activity.
Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor identified through structure-activity relationship studies. [] It exhibits potent antiproliferative activity against hematological and solid tumor cell lines and demonstrated oral activity in a xenograft model of chronic myelogenous leukemia.
Relevance: This compound's inclusion emphasizes the therapeutic potential of molecules with structural features similar to (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone). The presence of the piperazine ring linked to a pyrimidine ring, although in a different arrangement, suggests potential shared pharmacophoric elements.
Compound Description: K-604 is a potent and selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with improved aqueous solubility and oral absorption compared to its predecessor. [] The compound was selected as a clinical candidate for its potential in treating diseases associated with ACAT-1 overexpression.
Relevance: K-604 demonstrates the successful optimization of a lead compound by incorporating a piperazine unit, a structural feature also present in (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone). The development of K-604 highlights the favorable drug-like properties associated with piperazine-containing compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.